
Methyl 2-(4-isobutylphenyl)propanoate
Overview
Description
Methyl 2-(4-isobutylphenyl)propanoate, also known as ibuprofen methyl ester, is an organic compound with the molecular formula C14H20O2. It is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action
Target of Action
Methyl 2-(4-isobutylphenyl)propanoate, also known as MET-IBU, is a derivative of ibuprofen . The primary targets of this compound are multidrug-resistant strains of Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections, and their resistance to multiple antibiotics poses a significant challenge to treatment.
Mode of Action
MET-IBU interacts with its bacterial targets by potentiating the growth inhibition of these pathogenic bacteria . In the case of Staphylococcus aureus K2068 , which overexpresses the mepA gene, MET-IBU potentiates the action of ethidium bromide, indicating that this compound acts on the efflux pump mechanism present in this strain .
Biochemical Pathways
The compound’s ability to potentiate the action of antibiotics suggests that it may interfere with bacterial efflux pumps, which are proteins that expel toxic substances out of cells . By inhibiting these pumps, MET-IBU could increase the intracellular concentration of antibiotics, enhancing their antibacterial effect.
Pharmacokinetics
As a small molecule with a molecular weight of 22031 , it is likely to have good bioavailability
Result of Action
The result of MET-IBU’s action is the enhanced antibacterial effect of certain antibiotics against multidrug-resistant strains of E. coli and S. aureus . This could potentially lead to more effective treatments for infections caused by these pathogens.
Action Environment
The efficacy and stability of MET-IBU could be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of the environment, the presence of other substances, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-isobutylphenyl)propanoate can be synthesized through the esterification of ibuprofen. The process involves reacting ibuprofen with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is typically carried out at room temperature, and the product is purified through extraction and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(4-isobutylphenyl)propanoic acid.
Reduction: Formation of 2-(4-isobutylphenyl)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-isobutylphenyl)propanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 2-(4-isobutylphenyl)propanoate can be compared with other similar compounds such as:
Ibuprofen Ethyl Ester: Similar in structure but with an ethyl group instead of a methyl group.
Ibuprofen: The parent compound, widely used as an NSAID.
2-(4-Isobutylphenyl)propanoic Acid: The carboxylic acid form of the compound.
Uniqueness: this compound is unique due to its ester functional group, which can influence its pharmacokinetic properties and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZYUHPFNYBBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921342 | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-34-5 | |
| Record name | Ibuprofen methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-isopropylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F58KSV2GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 2-(4-isobutylphenyl)propanoate enhance the effectiveness of existing antibiotics?
A: Yes, preliminary research indicates that this compound might hold promise as an antibiotic adjuvant. A study demonstrated its ability to potentiate the activity of antibiotics against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus []. This finding suggests a potential avenue for combating antibiotic resistance, a growing global health concern.
Q2: What are the key structural features of this compound?
A: Several studies have explored the structural characteristics of this compound. It is an ester derivative of ibuprofen, with a methyl group replacing the hydrogen of the carboxylic acid group. While its exact molecular formula and weight can be calculated from its structure, one study delved into its detailed structural, topological, vibrational, and electronic properties []. This investigation employed computational methods to elucidate the molecule's characteristics, providing valuable insights for understanding its behavior and potential applications.
Q3: How do scientists synthesize new compounds based on the this compound structure?
A: Researchers have successfully synthesized novel triazole derivatives using this compound as a starting material []. This involved a multi-step process, beginning with the synthesis of 2-(4-isobutylphenyl)propanohydrazide from this compound. Further reactions led to the formation of a key intermediate, 4-amino-5-[(-4-isobutylphenyl-1)ethyl]-1,2,4-triazole-thioal. This compound then served as a scaffold for generating a series of Schiff's bases with varying aromatic aldehyde substituents. This synthetic approach highlights the versatility of this compound as a building block for creating new molecules with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)












